molecular formula C18H13ClFN5S B2906739 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206992-92-8

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2906739
CAS No.: 1206992-92-8
M. Wt: 385.85
InChI Key: VAGQMLDVXDWBOK-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing similar structures such as thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through electrophilic or nucleophilic substitution . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer progression, and microbial growth .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGQMLDVXDWBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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